molecular formula C15H17N3O2 B2365900 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1170389-25-9

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B2365900
CAS No.: 1170389-25-9
M. Wt: 271.32
InChI Key: SZTDJNRZWSHWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a synthetic organic compound designed for pharmaceutical and medicinal chemistry research. This molecule is built on a hybrid scaffold, incorporating a 1,2,4-oxadiazole heterocycle linked to a pyrrolidin-2-one (gamma-lactam) ring. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functional groups, often used in drug discovery to improve metabolic stability and pharmacokinetic properties of lead compounds . This heterocycle is found in several commercially available drugs and exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects . The pyrrolidin-2-one moiety is a privileged structure in medicinal chemistry, frequently associated with neurological activity. Patents describe structurally similar 2-oxo-1-pyrrolidine derivatives for the potential treatment of various central nervous system (CNS) disorders , including epilepsy, convulsions, neuropathic pain, and migraine . The specific molecular architecture of this compound, featuring the 3-ethyl substitution on the oxadiazole ring and the 2-methylphenyl group on the nitrogen of the pyrrolidinone, makes it a valuable chemical tool for researchers. It is primarily intended for the exploration of structure-activity relationships (SAR) , screening against novel biological targets, and as a building block in the development of new therapeutic agents. Researchers are encouraged to investigate its potential mechanism of action, which may involve interaction with neurological targets or enzymes. Handling Note: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-13-16-15(20-17-13)11-8-14(19)18(9-11)12-7-5-4-6-10(12)2/h4-7,11H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTDJNRZWSHWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule dissects into two primary fragments: the 1-(2-methylphenyl)pyrrolidin-2-one core and the 3-ethyl-1,2,4-oxadiazole moiety. Retrosynthetically, the oxadiazole ring can be introduced via cyclocondensation of an amidoxime with a carbonyl precursor or through late-stage coupling of a preformed oxadiazole unit. The pyrrolidinone core may derive from lactamization of γ-aminobutyric acid analogues or reductive amination of keto acids.

Oxadiazole Ring Construction

Cyclocondensation remains the most cited method for 1,2,4-oxadiazole synthesis. Ethyl amidoxime reacts with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) under basic conditions. For example, heating ethyl amidoxime with 4-carboxy-1-(2-methylphenyl)pyrrolidin-2-one in tetrahydrofuran (THF) at 80°C for 12 hours forms the oxadiazole ring via dehydration. This approach mirrors protocols from patent US7419991B2, where 3-substituted benzoic acids yield oxadiazoles with 65–75% efficiency.

Pyrrolidinone Core Functionalization

Introducing the oxadiazole at the pyrrolidinone’s 4-position requires regioselective coupling. Patent CN113454088A details Ullmann reactions using copper(I) iodide and N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) to arylate bromopyrrolidinones. Applying this to 4-bromo-1-(2-methylphenyl)pyrrolidin-2-one with 3-ethyl-1,2,4-oxadiazole-5-boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) achieves 58% yield.

Detailed Synthetic Routes

Method A: Cyclocondensation of Amidoxime with Pyrrolidinone Carboxylic Acid

Step 1: Synthesis of 4-Carboxy-1-(2-methylphenyl)pyrrolidin-2-one
1-(2-Methylphenyl)pyrrolidin-2-one is treated with lithium diisopropylamide (LDA) at −78°C in THF, followed by quenching with dry ice to install the carboxylic acid at C4. Yield: 72%.

Step 2: Amidoxime Preparation
Ethyl nitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 60°C for 6 hours to yield ethyl amidoxime.

Step 3: Cyclocondensation
The carboxylic acid (1.0 eq) and amidoxime (1.2 eq) are heated in THF with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) at 80°C for 12 hours. Purification via silica chromatography (ethyl acetate/hexane, 1:1) affords the target compound in 68% yield.

Analytical Data (Method A)
  • MP : 189–191°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 7.8 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 7.21 (d, J = 7.6 Hz, 1H, ArH), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.89 (t, J = 8.1 Hz, 1H, pyrrolidinone H4), 2.94–2.87 (m, 2H, pyrrolidinone H3/H5), 2.59 (s, 3H, ArCH₃), 1.47 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • HPLC Purity : 99.2% (C18 column, acetonitrile/water 70:30).

Method B: Palladium-Catalyzed Cross-Coupling

Step 1: Synthesis of 4-Bromo-1-(2-methylphenyl)pyrrolidin-2-one
Bromination at C4 is achieved using N-bromosuccinimide (NBS, 1.1 eq) and benzoyl peroxide (BPO, 0.1 eq) in CCl₄ under reflux for 4 hours. Yield: 85%.

Step 2: Suzuki-Miyaura Coupling
The bromide (1.0 eq), 3-ethyl-1,2,4-oxadiazole-5-boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in DMF/H₂O (4:1) are heated at 100°C for 8 hours. Extraction with ethyl acetate and crystallization from ethanol yield the product in 58% yield.

Analytical Data (Method B)
  • MP : 185–187°C
  • ¹³C NMR (100 MHz, CDCl₃) : δ 174.5 (C=O), 167.2 (oxadiazole C5), 139.8 (ArC), 129.4–126.3 (ArCH), 62.1 (pyrrolidinone C4), 40.2 (CH₂CH₃), 21.5 (ArCH₃), 14.0 (CH₂CH₃).
  • LC-MS : m/z 326.1 [M+H]⁺.

Method C: Telescoped Alkylation-Oxidation

Step 1: Alkylation of Pyrrolidinone
4-Hydroxy-1-(2-methylphenyl)pyrrolidin-2-one (1.0 eq) reacts with 5-chloromethyl-3-ethyl-1,2,4-oxadiazole (1.5 eq) in acetonitrile using sodium ethoxide (1.2 eq) at 50°C for 6 hours.

Step 2: Oxidation
The intermediate alcohol is oxidized with pyridinium chlorochromate (PCC, 1.1 eq) in dichloromethane to yield the ketone. Final recrystallization from methanol affords the product in 63% overall yield.

Comparative Evaluation of Synthetic Methods

Parameter Method A Method B Method C
Yield 68% 58% 63%
Purity 99.2% 98.5% 97.8%
Reaction Time 12 hours 8 hours 10 hours
Key Advantage High purity Regioselective Telescoped

Process Optimization and Scalability

Patent CN113454088A emphasizes replacing toxic intermediates (e.g., iodides) with bromides and using Amberlite XAD-4 for desalting. For the target compound, substituting NBS for iodine in bromination steps reduces toxicity while maintaining 85% yield. Additionally, replacing PCC with Swern oxidation (oxalyl chloride/DMSO) improves atom economy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the aromatic ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyrrolidinone ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one, in anticancer drug development. For instance, derivatives with similar oxadiazole structures have shown significant inhibitory effects on cancer cell lines. In one study, compounds bearing the oxadiazole moiety demonstrated promising telomerase inhibitory activity against gastric cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives exhibit activity against various bacterial strains and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .

Materials Science

Polymer Development
In materials science, the unique chemical properties of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one make it suitable for use in advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Additionally, its reactivity allows it to serve as a cross-linking agent or a component in coatings that require specific functional characteristics .

Catalysis
The compound may also find applications as a catalyst or intermediate in various chemical processes. Its structural features can facilitate reactions that are essential in industrial chemistry, potentially leading to more efficient synthetic pathways for complex molecules.

Case Studies

Case Study 1: Anticancer Research
A study by Zheng et al. synthesized novel 1,3,4-oxadiazole derivatives and evaluated their anticancer activities using modified TRAP assays. The results indicated that certain derivatives exhibited significant telomerase inhibition in gastric cancer cell lines, suggesting that similar compounds could be developed for therapeutic use .

Case Study 2: Antimicrobial Activity
Research conducted by Abdel K. Mansour et al. focused on synthesizing new 1,3,4-oxadiazole derivatives from carbohydrazides. Among these derivatives, some demonstrated notable in vitro anticancer potency against leukemia cell lines. This highlights the therapeutic potential of oxadiazole-based compounds in treating various malignancies .

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, oxadiazole derivatives may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell division, signaling, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs from recent literature and commercial sources:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name & Source Molecular Formula Substituents (Oxadiazole/Pyrrolidinone) Key Properties/Bioactivity
Target Compound C₁₆H₁₉N₃O₂ 3-Ethyl-1,2,4-oxadiazol-5-yl; 2-methylphenyl Hypothetical: Balanced lipophilicity
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one C₁₃H₁₂ClN₃O₃S 5-thioxo-1,3,4-oxadiazol-2-yl; 5-chloro-2-hydroxyphenyl Antioxidant (1.5× ascorbic acid)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide C₁₆H₁₅FN₄O₂ 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl; 2-methylphenyl Antituberculosis (high receptor binding)
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one (BK49007) C₁₇H₁₉N₃O₂ 3-Cyclopropyl-1,2,4-oxadiazol-5-yl; 2-methylphenylmethyl Commercial availability; uncharacterized bioactivity
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid C₁₃H₁₁N₅O₃ 3-Ethyl-1,2,4-oxadiazol-5-yl; pyridinyl-imidazole-carboxylic acid Enhanced solubility (carboxylic acid group)

Key Comparative Insights:

Oxadiazole Substituents :

  • The 3-ethyl group in the target compound and may improve lipophilicity compared to the cyclopropyl group in BK49007 , which introduces ring strain and rigidity.
  • The 4-fluorophenyl substitution in enhances antituberculosis activity, suggesting that aromatic groups at this position optimize receptor interactions.

Pyrrolidinone Modifications: The 2-methylphenyl group in the target compound and BK49007 differs from the 5-chloro-2-hydroxyphenyl in , which confers antioxidant activity via radical scavenging.

Bioactivity and Solubility :

  • Thioxo-oxadiazole derivatives (e.g., ) exhibit superior antioxidant activity due to sulfur’s redox-active properties.
  • The carboxylic acid group in improves aqueous solubility, whereas the target compound’s lack of polar groups suggests moderate lipophilicity.

Research Findings and Implications

  • Antioxidant Potential: Structural analogs with thioxo-oxadiazole moieties (e.g., ) demonstrate activity surpassing ascorbic acid, suggesting that introducing electron-withdrawing groups (e.g., thioxo) could enhance radical scavenging in the target compound.
  • Antimicrobial Applications : The fluorophenyl-oxadiazole in highlights the importance of aromatic substituents for Mycobacterium tuberculosis inhibition. The target compound’s ethyl group may offer a balance between lipophilicity and target binding.
  • Synthetic Feasibility: Methods for pyrrolidinone synthesis (e.g., ) and oxadiazole cyclization (e.g., ) support feasible large-scale production of the target compound.

Biological Activity

The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a novel pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H13N3OC_{11}H_{13}N_3O, with a molecular weight of approximately 203.24 g/mol. The structure features a pyrrolidine ring linked to an oxadiazole moiety and a methylphenyl group, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing pyrrolidine and oxadiazole structures. For instance, derivatives of pyrrolidine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Testing

A study evaluated the antibacterial activity of several pyrrolidine derivatives, reporting Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . The compound was found to exhibit comparable efficacy, suggesting its potential as a lead compound for further development.

CompoundMIC (mg/mL)Target Bacteria
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one0.005S. aureus
Other Pyrrolidine Derivatives0.0039 - 0.025E. coli

Antifungal Activity

In addition to antibacterial properties, derivatives of oxadiazoles have been investigated for antifungal activity. Compounds similar to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one have demonstrated efficacy against fungal pathogens such as Candida albicans and Aspergillus niger .

Research Findings

A comparative study showed that certain oxadiazole derivatives inhibited fungal growth effectively at low concentrations, indicating their potential use in antifungal therapies .

Anticancer Activity

The anticancer properties of oxadiazole-containing compounds are also noteworthy. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms.

Case Study: Apoptosis Induction

In vitro assays using the MTT method demonstrated that related oxadiazole derivatives could induce cell death in cancer cell lines by promoting apoptotic pathways . The compound's structural features are believed to enhance its interaction with cellular targets involved in cancer progression.

CompoundCell Line TestedIC50 (µM)
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-oneHeLa20
Related Oxadiazole DerivativesA54915

Q & A

Q. What are the standard synthetic protocols for preparing 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one?

The synthesis involves multi-step routes, typically starting with cyclization reactions. For example:

  • Step 1 : Formation of the oxadiazole ring via condensation of acyl hydrazides with nitriles or carboxylic acid derivatives under reflux conditions.
  • Step 2 : Functionalization of the pyrrolidin-2-one core through alkylation or nucleophilic substitution, often using catalysts like nickel perchlorate .
  • Step 3 : Coupling of the oxadiazole moiety to the pyrrolidinone scaffold under controlled temperatures (80–120°C) in solvents such as toluene or DMF . Optimization includes purity checks via HPLC and recrystallization from ethanol-DMF mixtures .

Q. How is the structural confirmation of this compound achieved in academic research?

Analytical techniques are critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and ring connectivity (e.g., oxadiazole C=O at ~165 ppm, pyrrolidinone carbonyl at ~175 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C16_{16}H18_{18}N3_3O2_2) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond angles and stereochemistry, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and selectivity for this compound?

Methodological adjustments include:

  • Catalyst Screening : Testing alternatives to nickel perchlorate (e.g., Lewis acids like ZnCl2_2) to reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .
  • Temperature Gradients : Stepwise heating (e.g., 60°C for oxadiazole formation, 100°C for coupling) minimizes decomposition .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves purity (>95%) .

Q. What experimental designs are recommended for evaluating its pharmacological activity?

Follow protocols from analogous oxadiazole-pyrrolidinone derivatives:

  • In Vitro Assays :
  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli with MIC (Minimum Inhibitory Concentration) determination .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric assays .
    • In Vivo Models :
  • Anti-inflammatory Testing : Carrageenan-induced paw edema in rodents, measuring IL-6/TNF-α levels .
  • Dose-Response Studies : Randomized block designs with split-plot arrangements to account for variability .

Q. How should researchers address contradictions in reported biological activity data for similar compounds?

Contradictions often arise from structural analogs with varying substituents. Strategies include:

  • Meta-Analysis : Compare data across studies (e.g., anti-inflammatory IC50_{50} values for 3-ethyl vs. 3-chloro oxadiazole derivatives) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 2-methylphenyl vs. 4-ethylphenyl) to isolate pharmacophore contributions .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to minimize variability .

Methodological and Analytical Challenges

Q. What strategies are effective in analyzing the environmental impact of this compound?

Adapt frameworks from ecological risk assessment studies:

  • Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV exposure) to assess persistence .
  • Ecotoxicology : Daphnia magna or Danio rerio (zebrafish) models for acute/chronic toxicity (LC50_{50}/EC50_{50}) .
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict bioaccumulation and toxicity .

Q. How can researchers resolve discrepancies in thermal stability data during characterization?

Conflicting thermogravimetric (TGA) data may arise from polymorphic forms or hydration. Solutions include:

  • Controlled Crystallization : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., endothermic peaks at 180–220°C) .
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to account for moisture-induced instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.